molecular formula C9H13N3O2 B1581540 (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide CAS No. 7662-51-3

(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

Cat. No. B1581540
CAS RN: 7662-51-3
M. Wt: 195.22 g/mol
InChI Key: MWIXENPCUPDSOS-QMMMGPOBSA-N
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Description

“(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide” is a compound that contains a 4-hydroxyphenyl group, an amino group, and a hydrazide group . It is also known by other names such as 3-4-hydroxyphenyl propanohydrazide, 3-4-hydroxyphenyl propanehydrazide, 3-4-hydroxyphenyl propionohydrazide, benzenepropanoic acid,4-hydroxy-, hydrazide, and benzenepropanoic acid, 4-hydroxy-, hydrazide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of porphyrin derivatives has gained much attention in recent years due to their enhanced photophysicochemical properties and applications in the biomedical field based on photodynamic therapy (PDT) . The synthesis of these compounds often involves reactions with various amines and hydrazides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Metal Complexation and Structural Characterization

A study explored the complexation of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene]propanehydrazide with various metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized using several spectroscopic methods, suggesting their potential in various applications such as antimicrobial studies and DNA binding (Devi et al., 2019).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their antioxidant and anticancer activities. This research highlighted the potential of these compounds in pharmaceutical applications, especially in the context of human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Drug Metabolism Studies

A study on drug metabolism utilized a compound similar in structure to 2-amino-3-(4-hydroxyphenyl)propanehydrazide for the preparation of mammalian metabolites of a drug candidate. This research underscores the significance of such compounds in understanding the metabolic pathways of pharmaceuticals (Zmijewski et al., 2006).

Functional Modification in Polymer Science

The functional modification of polyvinyl alcohol/acrylic acid hydrogels using compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates applications in materials science, particularly in the development of materials with enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis and Immunomodulatory Activity

The synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, which are structurally similar, indicate potential applications in the development of new immunosuppressive drugs (Kiuchi et al., 2000).

Environmental Impact and Biodegradation Studies

Research on compounds like bisphenol A, structurally related to 2-amino-3-(4-hydroxyphenyl)propanehydrazide, highlights their environmental impact and the significance of biodegradation studies in understanding their fate in aquatic environments (Kang et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions. The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIXENPCUPDSOS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884412
Record name L-Tyrosine, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

CAS RN

7662-51-3
Record name L-Tyrosine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7662-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007662513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, hydrazide
Source EPA Chemicals under the TSCA
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Record name L-Tyrosine, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-tyrosinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.756
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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